molecular formula C11H14N2O2 B2384857 2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)- CAS No. 6103-44-2

2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-

Cat. No.: B2384857
CAS No.: 6103-44-2
M. Wt: 206.245
InChI Key: YOPJCLZGSZCHAL-UHFFFAOYSA-N
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Description

“2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for treating human diseases . The compound’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Future Directions

Pyrrolidine compounds, including “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-”, have potential for future development of novel compounds active against different infections and diseases . The diverse biological activities of these compounds make them promising scaffolds for designing powerful bioactive agents .

Mechanism of Action

Target of Action:

For instance, pyrrolidinone derivatives have been investigated in drug discovery, and some interact with estrogen receptors (ERα)

Mode of Action:

The compound likely interacts with its target through binding or modulation. Considering its structural similarity to other pyrrolidinones, it may affect cellular processes by influencing protein function, gene expression, or signal transduction pathways. The R-methyl group in related compounds has been shown to impact protein mobility .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can influence its efficacy and stability. For instance, pH affects ionization and solubility, impacting absorption. Stability studies under different conditions are essential.

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Compounds. (2021). Frontiers in Pharmacology, 12, 1239658. Link : Rolipram: Uses, Interactions, Mechanism of Action. (2005). DrugBank Online. Link

Properties

IUPAC Name

3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJCLZGSZCHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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